molecular formula C18H20BrNO3 B296675 2-(2-bromo-4-ethylphenoxy)-N-(4-methoxybenzyl)acetamide

2-(2-bromo-4-ethylphenoxy)-N-(4-methoxybenzyl)acetamide

Cat. No. B296675
M. Wt: 378.3 g/mol
InChI Key: JWRQXWXEGJEPDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromo-4-ethylphenoxy)-N-(4-methoxybenzyl)acetamide, also known as Compound X, is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-ethylphenoxy)-N-(4-methoxybenzyl)acetamide X involves its ability to inhibit the activity of certain enzymes involved in cellular signaling pathways. Specifically, it has been shown to inhibit the activity of a protein kinase called AKT, which is involved in cell survival, growth, and proliferation. By inhibiting the activity of AKT, 2-(2-bromo-4-ethylphenoxy)-N-(4-methoxybenzyl)acetamide X can induce cell death in cancer cells and reduce inflammation in various tissues.
Biochemical and Physiological Effects
2-(2-bromo-4-ethylphenoxy)-N-(4-methoxybenzyl)acetamide X has been shown to have a range of biochemical and physiological effects in various cell types and tissues. In cancer cells, it induces apoptosis or programmed cell death, which is a key mechanism for the treatment of cancer. In addition, it has been shown to reduce inflammation in various tissues, which can be beneficial for the treatment of inflammatory diseases such as arthritis and asthma.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(2-bromo-4-ethylphenoxy)-N-(4-methoxybenzyl)acetamide X is its high potency and selectivity for its target enzyme, AKT. This makes it a valuable tool for studying the role of AKT in various cellular processes. However, one of the limitations of using 2-(2-bromo-4-ethylphenoxy)-N-(4-methoxybenzyl)acetamide X in lab experiments is its potential toxicity, which can limit its use in certain cell types or animal models.

Future Directions

There are several future directions for research on 2-(2-bromo-4-ethylphenoxy)-N-(4-methoxybenzyl)acetamide X. One area of focus is the development of more potent and selective analogs of 2-(2-bromo-4-ethylphenoxy)-N-(4-methoxybenzyl)acetamide X for use as drug candidates. Another area of research is the identification of other cellular targets of 2-(2-bromo-4-ethylphenoxy)-N-(4-methoxybenzyl)acetamide X, which could provide new insights into its mechanism of action and potential therapeutic applications. Additionally, research is needed to further understand the potential toxicity of 2-(2-bromo-4-ethylphenoxy)-N-(4-methoxybenzyl)acetamide X and to develop strategies to minimize its toxic effects.
Conclusion
In conclusion, 2-(2-bromo-4-ethylphenoxy)-N-(4-methoxybenzyl)acetamide X is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields. Its unique chemical structure and mechanism of action make it a promising candidate for the treatment of various diseases, including cancer and inflammation. While there are limitations to its use in lab experiments, research on 2-(2-bromo-4-ethylphenoxy)-N-(4-methoxybenzyl)acetamide X is ongoing, and there are several future directions for its development as a drug candidate and tool for studying cellular signaling pathways.

Synthesis Methods

The synthesis of 2-(2-bromo-4-ethylphenoxy)-N-(4-methoxybenzyl)acetamide X involves several steps, starting with the reaction of 2-bromo-4-ethylphenol with sodium hydride to produce 2-bromo-4-ethylphenol sodium salt. The resulting compound then undergoes a reaction with 4-methoxybenzyl chloride to produce 2-(2-bromo-4-ethylphenoxy)-N-(4-methoxybenzyl)acetamide. The synthesis method has been optimized to produce high yields of pure 2-(2-bromo-4-ethylphenoxy)-N-(4-methoxybenzyl)acetamide X.

Scientific Research Applications

2-(2-bromo-4-ethylphenoxy)-N-(4-methoxybenzyl)acetamide X has been the subject of numerous scientific studies due to its potential applications in various fields. One of the primary areas of research has been in the field of medicinal chemistry, where 2-(2-bromo-4-ethylphenoxy)-N-(4-methoxybenzyl)acetamide X has been studied for its potential as a drug candidate. Its unique chemical structure and mechanism of action make it a promising candidate for the treatment of various diseases, including cancer and inflammation.

properties

Molecular Formula

C18H20BrNO3

Molecular Weight

378.3 g/mol

IUPAC Name

2-(2-bromo-4-ethylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C18H20BrNO3/c1-3-13-6-9-17(16(19)10-13)23-12-18(21)20-11-14-4-7-15(22-2)8-5-14/h4-10H,3,11-12H2,1-2H3,(H,20,21)

InChI Key

JWRQXWXEGJEPDV-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)OC)Br

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)OC)Br

Origin of Product

United States

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